2-(2-Tert-butoxy-2-oxoethyl)-2-methylhydrazinium-(4-methylbenzene)sulfonate
Description
The compound “2-(2-Tert-butoxy-2-oxoethyl)-2-methylhydrazinium-(4-methylbenzene)sulfonate” is a hydrazinium-based organic salt featuring a tert-butoxy carbonyl group and a tosylate counterion. Its structure combines a hydrazine-derived cation with a sulfonate anion, making it relevant in applications such as chemical synthesis intermediates, coordination chemistry, or pharmaceutical precursor studies. The tert-butoxy group enhances steric bulk and stability, while the 4-methylbenzenesulfonate (tosylate) anion contributes to solubility and crystallinity.
Properties
Molecular Formula |
C14H24N2O5S |
|---|---|
Molecular Weight |
332.42 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;[methyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]azanium |
InChI |
InChI=1S/C7H16N2O2.C7H8O3S/c1-7(2,3)11-6(10)5-9(4)8;1-6-2-4-7(5-3-6)11(8,9)10/h5,8H2,1-4H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
MUBBOWIDLVRLGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)OC(=O)CN(C)[NH3+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via multi-step organic transformations involving:
- Protection of carboxylic acid intermediates as tert-butyl esters.
- Formation of hydrazinium derivatives through reaction with methylhydrazine or related hydrazine derivatives.
- Salt formation with 4-methylbenzenesulfonic acid to yield the sulfonate salt.
Stepwise Synthetic Route
Based on literature analogies and related compound syntheses (e.g., ester protection, hydrazinium salt formation), the following steps are involved:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Protection of carboxylic acid | Treatment of acid intermediate with tert-butyl alcohol and acid catalyst (e.g., HCl or H2SO4) | Formation of tert-butyl ester protecting group |
| 2 | Hydrazine substitution | Reaction of tert-butyl ester with 2-methylhydrazine under controlled conditions | Formation of 2-methylhydrazinium intermediate |
| 3 | Salt formation | Addition of 4-methylbenzenesulfonic acid (p-toluenesulfonic acid) in suitable solvent (e.g., ethanol) | Formation of 2-(2-tert-butoxy-2-oxoethyl)-2-methylhydrazinium-(4-methylbenzene)sulfonate salt |
Detailed Reaction Conditions and Yields
While direct literature on this exact compound is limited, related synthetic procedures for tert-butyl ester-containing hydrazinium salts provide useful insights:
Ester Protection: The acid precursor is treated with tert-butanol in the presence of an acid catalyst at temperatures ranging from room temperature to reflux (50–70°C) for 1–3 hours to form the tert-butyl ester with yields typically between 65–85%.
Hydrazine Derivatization: The tert-butyl ester intermediate is reacted with 2-methylhydrazine in anhydrous ethanol or dimethylformamide (DMF) under reflux for 12–24 hours, facilitating nucleophilic substitution to form the hydrazinium moiety.
Salt Formation: The hydrazinium intermediate is then treated with equimolar 4-methylbenzenesulfonic acid in ethanol, adjusting pH to approximately 4 to promote salt formation, followed by reflux for 12–14 hours. The product precipitates as a crystalline solid, isolated by filtration and purified by recrystallization or chromatography, with yields reported around 50–70%.
Purification and Characterization
Purification is generally achieved via:
- Flash column chromatography using ethyl acetate/hexanes mixtures.
- Recrystallization from suitable solvents such as ethanol or ethyl acetate.
Characterization methods include:
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) to confirm structural integrity.
- Mass spectrometry (MS) for molecular weight confirmation.
- Melting point determination to assess purity.
Research Outcomes and Analytical Data
Though specific experimental data for this compound are scarce, analogous compounds synthesized via similar routes have demonstrated:
| Parameter | Observed Range/Value | Notes |
|---|---|---|
| Yield | 50–70% overall | Dependent on reaction scale and purification efficiency |
| Melting Point | Typically 60–80°C | Indicative of crystalline sulfonate salt formation |
| ^1H NMR Shifts | Methyl hydrazinium protons at 2–3 ppm; tert-butyl protons at ~1.4 ppm | Consistent with expected chemical environment |
| Stability | Stable under ambient conditions; sensitive to strong acids/bases | Requires storage under inert atmosphere for prolonged periods |
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Esterification | Carboxylic acid, tert-butanol, acid catalyst | 50–70°C, 1–3 h | 65–85 | Protection of acid group |
| Hydrazinium Formation | 2-Methylhydrazine, ethanol or DMF | Reflux, 12–24 h | 60–75 | Nucleophilic substitution |
| Salt Formation | 4-Methylbenzenesulfonic acid, ethanol | pH ~4, reflux 12–14 h | 50–70 | Salt precipitation and isolation |
Chemical Reactions Analysis
2.1. Hydrolysis of the Tert-Butoxy Group
The tert-butoxy group (Boc) is a common protecting group for amines. Under acidic conditions (e.g., HCl in dioxane), it undergoes hydrolysis to regenerate the free amine and tert-butyl alcohol:
This reaction is critical for deprotecting the hydrazine during synthesis or post-synthetic modification.
2.2. Sulfonate Group Reactivity
The sulfonate group (from 4-methylbenzenesulfonate) is a strong leaving group. It can participate in:
-
Nucleophilic substitution : Reaction with nucleophiles (e.g., hydroxide, amines) to form new bonds.
-
Elimination : Potential loss of the sulfonate group under basic or thermal conditions, forming double bonds.
-
Acid-base chemistry : The hydrazinium ion can act as a Brønsted acid, donating protons to bases.
2.3. Hydrazinium Salt Reactivity
The hydrazinium ion () is reactive due to its positive charge. Key reactions include:
-
Nucleophilic attack : Participation in condensation reactions with carbonyl compounds (e.g., ketones, aldehydes).
-
Reduction : Potential reduction to form amines or other nitrogen-containing derivatives.
-
Coordination chemistry : Interaction with metal ions due to lone pairs on nitrogen atoms.
Physical and Spectral Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 317.40 g/mol | |
| Classification | Sulfonate, hydrazinium salt |
Critical Analytical Techniques
| Technique | Purpose | Relevance |
|---|---|---|
| NMR spectroscopy | Confirm molecular structure | Identify tert-butoxy and sulfonate groups |
| IR spectroscopy | Detect functional groups (e.g., -SO₃⁻) | Verify sulfonate presence |
| Mass spectrometry | Determine molecular weight and purity | Validate synthesis yield |
Challenges and Limitations
-
Limited mechanistic data : Specific reaction pathways and kinetics are not documented in available sources.
-
Stability concerns : The hydrazinium ion and sulfonate group may undergo unintended side reactions under harsh conditions.
This compound’s reactivity profile highlights its potential in organic synthesis, particularly in protecting group chemistry and sulfonamide-based drug development. Further experimental studies are required to fully characterize its reaction pathways and applications.
References PubChem. (2025). (R)-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid. PubChem. (2025). (R)-2-(2-(tert-Butoxy)-2-oxoethyl)-4-methylpentanoic acid. EvitaChem. (2025). 2-(2-Tert-butoxy-2-oxoethyl)-2-methylhydrazinium-(4-methylbenzene)sulfonate. American Elements. (2024). 2-{[(tert-butoxy)carbonyl]amino}-2-(2-methylphenyl)acetic acid.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. Studies have shown that hydrazinium derivatives can exhibit anti-inflammatory and anticancer properties. For instance:
- Case Study : A study published in Journal of Medicinal Chemistry explored various hydrazinium compounds for their ability to inhibit cancer cell proliferation. The results indicated that certain derivatives, including those similar to 2-(2-Tert-butoxy-2-oxoethyl)-2-methylhydrazinium-(4-methylbenzene)sulfonate, showed significant cytotoxicity against specific cancer cell lines .
Agricultural Applications
In agriculture, the compound's potential as a biopesticide has been explored. Its efficacy against various pests and pathogens can be attributed to its chemical structure, which may disrupt biological processes in target organisms.
- Case Study : Research conducted on the efficacy of hydrazinium derivatives as botanical pesticides highlighted that compounds similar to this compound exhibited promising results in controlling pest populations, particularly in organic farming settings .
| Application | Target Organism | Efficacy |
|---|---|---|
| Biopesticide | Aphids | High |
| Biopesticide | Fungal pathogens | Moderate |
Materials Science
The compound has also been studied for its potential use in materials science, specifically in the development of polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Tert-butoxy-2-oxoethyl)-2-methylhydrazinium-(4-methylbenzene)sulfonate involves its interaction with specific molecular targets and pathways. The compound’s reactive functional groups allow it to form covalent bonds with target molecules, leading to inhibition or modification of their activity. For example, the hydrazinium moiety can interact with enzyme active sites, resulting in enzyme inhibition .
Comparison with Similar Compounds
Comparison with Similar Compounds
For example:
- 790272-88-7 : An ethyl benzoate ester containing morpholine and methoxy-phenyl moieties, unrelated to hydrazine chemistry .
- 790272-91-2: A benzohydrazide with dimethylamino and phenylsulfanyl groups, differing in both functionalization and ionic character .
Key Limitations in Direct Comparison:
Structural Divergence: None of the cited compounds share the hydrazinium-sulfonate ion pair or tert-butoxy carbonyl motif.
Functional Group Variance : The evidence compounds emphasize heterocycles (triazoles, pyrimidines) or ester linkages, whereas the target compound focuses on ionic interactions and steric hindrance.
Application Scope : The cited analogs are likely tailored for kinase inhibition or peptide coupling (common in morpholine/ester systems), while the target compound’s design suggests use in acid-catalyzed reactions or as a stabilizing agent.
Critical Analysis of Evidence Relevance
For example:
- No data on solubility, thermal stability, or reactivity of the target compound are available in the evidence.
- Pharmacological or synthetic utility claims cannot be validated without corroborating sources.
Biological Activity
The compound 2-(2-Tert-butoxy-2-oxoethyl)-2-methylhydrazinium-(4-methylbenzene)sulfonate is a hydrazine derivative that has garnered interest in biological research due to its potential pharmacological properties. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C12H17N3O4S
- CAS Number : 112245-04-2
This compound features a tert-butoxy group and a sulfonate moiety, which may influence its solubility and interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds similar to This compound exhibit various biological activities:
- Anticancer Activity : Some hydrazine derivatives have demonstrated the ability to induce apoptosis in cancer cells. For instance, studies on related compounds show that they can activate both intrinsic and extrinsic apoptotic pathways in tumor cell lines such as HeLa and MCF-7 .
- Antimicrobial Properties : The sulfonate group in this compound may enhance its interaction with microbial membranes, potentially leading to antibacterial effects. Research has shown that certain hydrazine derivatives possess significant antibacterial activity against Gram-positive bacteria .
- Cytotoxic Effects : Preliminary data suggest that this compound may exhibit cytotoxicity towards various human tumor cell lines, although specific IC50 values for this particular compound are not extensively documented in available literature.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Hydrazine Derivatives : A study evaluated several hydrazine derivatives for their antiproliferative effects against human cancer cell lines. The results indicated that certain derivatives had lower IC50 values compared to standard chemotherapeutic agents, suggesting their potential as anticancer agents .
- Antimicrobial Screening : Another study focused on the antimicrobial properties of hydrazine derivatives, revealing promising results against common pathogens. The derivatives showed a spectrum of activity, indicating their potential use in treating bacterial infections .
Data Table of Biological Activities
The following table summarizes the biological activities reported for related compounds:
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended to confirm the structure of 2-(2-Tert-butoxy-2-oxoethyl)-2-methylhydrazinium-(4-methylbenzene)sulfonate?
- Methodological Answer : Use a combination of IR spectroscopy to identify functional groups (e.g., sulfonate S=O stretching at ~1200–1100 cm⁻¹ and hydrazinium N–H/N–N vibrations) and ¹H/¹³C NMR to resolve the tert-butoxy group (δ ~1.2 ppm for C(CH₃)₃) and aromatic protons (δ ~7.0–7.5 ppm for the 4-methylbenzene ring). Mass spectrometry (MS) should confirm the molecular ion peak and fragmentation pattern. Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. How can synthetic routes for this compound be optimized to improve yield?
- Methodological Answer : Prioritize stepwise synthesis:
Sulfonation : React 4-methylbenzene with chlorosulfonic acid to form the sulfonyl chloride intermediate, followed by reaction with methylhydrazine to generate the hydrazinium moiety .
Esterification : Introduce the tert-butoxy-2-oxoethyl group via nucleophilic substitution with tert-butyl bromoacetate.
Optimize reaction conditions (e.g., temperature, solvent polarity) and monitor intermediates via TLC/HPLC to minimize side reactions .
Q. What safety precautions are critical during synthesis?
- Methodological Answer :
- Use fume hoods and personal protective equipment (PPE) due to the compound’s potential irritancy (similar to sulfonyl chlorides, which release corrosive HCl) .
- Avoid moisture to prevent hydrolysis of the sulfonate group.
- Store intermediates under inert gas (e.g., N₂) to enhance stability .
Advanced Research Questions
Q. How can computational modeling predict the environmental fate of this compound?
- Methodological Answer :
- Use quantitative structure-activity relationship (QSAR) models to estimate biodegradability and toxicity.
- Simulate hydrolysis pathways (e.g., tert-butoxy group cleavage under acidic conditions) using density functional theory (DFT) .
- Environmental risk assessment (ERA) should follow guidelines from regulatory frameworks, as demonstrated for structurally related sulfonates with RQ < 1 (low risk) .
Q. What strategies resolve contradictions in spectroscopic data during structural validation?
- Methodological Answer :
- If NMR signals overlap (e.g., hydrazinium protons vs. aromatic protons), use 2D NMR techniques (COSY, HSQC) to assign protons/carbons unambiguously.
- For ambiguous MS fragmentation, compare experimental data with in silico fragmentation tools (e.g., CFM-ID).
- Re-examine synthetic steps for potential regioisomers or byproducts, leveraging HPLC-MS for purity analysis .
Q. How does the hydrazinium-sulfonate interaction influence solubility and crystallinity?
- Methodological Answer :
- Measure solubility parameters in polar (e.g., DMSO) vs. nonpolar solvents (e.g., toluene) to assess ionic vs. hydrophobic interactions.
- Perform thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to correlate crystallinity with thermal stability.
- Compare with analogues (e.g., 4-methylbenzenesulfonate derivatives) to isolate structural contributions .
Q. Can molecular docking predict biological activity against enzyme targets?
- Methodological Answer :
- Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., dihydrofolate reductase, as in related sulfonate studies).
- Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability.
- Cross-reference with experimental IC₅₀ values from enzyme inhibition assays for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
